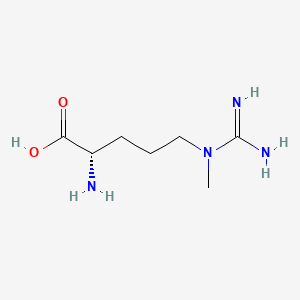

delta-N-Methylarginine

Overview

Description

Delta-N-Methylarginine is a methyl derivative of the amino acid arginine . It is used as a biochemical tool in the study of the physiological role of nitric oxide . It is an inhibitor of nitric oxide synthase .

Synthesis Analysis

Methylation of arginine is catalyzed by a group of nine protein arginine methyltransferases (PRMT1-9) . Delta-N-Methylarginine was initially thought to be a yeast-specific modification, but a recent analysis of plasma samples with triple stage mass spectrometry reported its presence in humans as well .Molecular Structure Analysis

Delta-N-Methylarginine has a molecular formula of C7H16N4O2 . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), 1 tertiary amine (aliphatic) and 1 hydroxyl .Physical And Chemical Properties Analysis

Delta-N-Methylarginine has a molar mass of 188.231 g·mol−1 . It has a log P value of -0.63, indicating its solubility in water and oil . Its acidity (pKa) is 2.512 and basicity (pKb) is 11.488 .Scientific Research Applications

Protein Modification and Analysis

- δ-N-Methylarginine (δ-NMA) is identified as a novel posttranslational modification in yeast proteins, suggesting a previously unrecognized type of protein modification in eukaryotes (Zobel-Thropp, Gary, & Clarke, 1998).

Role in Arginine Biosynthesis

- Research on δ-N-(Phosphonacetyl)-L-ornithine, a compound related to δ-NMA, has been used to study the effects of arginine limitation on gene expression, highlighting its significance in understanding arginine biosynthesis pathways (Kinney & Lusty, 1989).

Potential Pharmacological Applications

- Studies on L-arginine analogs like δ-NMA help in understanding the role of the N delta nitrogen of L-arginine in reactions catalyzed by nitric oxide synthase (NOS), offering insights into potential pharmacological applications (Luzzi & Marletta, 2005).

Understanding Protein Arginine Methylation

- Research on methylarginines, including δ-NMA, contributes to our understanding of protein arginine methylation, a significant process in cell growth and differentiation. This research extends our knowledge of developmental and pathological processes (Aletta & Hu, 2008).

Biochemical and Molecular Analysis

- The generation of immunological reagents recognizing the methylarginine status of cellular proteins, including those involving δ-NMA, facilitates the cellular and molecular analysis of protein arginine methylation (Duan et al., 2007).

Biophysical and Structural Studies

- Methods have been developed to install methylarginine analogues on recombinant proteins, including δ-NMA, for use in biochemical, biophysical, and structural studies. This aids in investigating methylarginine-dependent processes (Le et al., 2013).

Exploring Nitric Oxide Synthesis and Regulation

- The study of δ-NMA and related compounds provides insights into the regulation of nitric oxide synthesis, a crucial biological process. This includes understanding the inhibitors of cellular L-arginine uptake and nitric oxide synthesis (Tojo et al., 1997).

Research on Epigenetic Modifications

- δ-NMA is involved in the epigenetic modification of proteins, an area of research crucial for understanding various human diseases and developmental processes (Lakowski et al., 2013).

Mechanism of Action

Delta-N-Methylarginine inhibits nitric oxide synthase, which plays a crucial role in the regulation of transcription, protein function, and RNA metabolism . The inhibiting effect of delta-N-Methylarginine on vasodilation is lower in hypertensive patients than in normal subjects, indicating endothelial dysfunction .

properties

IUPAC Name |

(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCWNEVAXQCMGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C(=O)O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[C@@H](C(=O)O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227848 | |

| Record name | delta-N-Methylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77044-73-6 | |

| Record name | N5-(Aminoiminomethyl)-N5-methyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77044-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-N-Methylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077044736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-N-Methylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

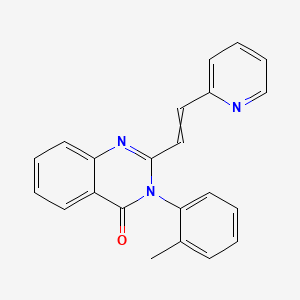

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

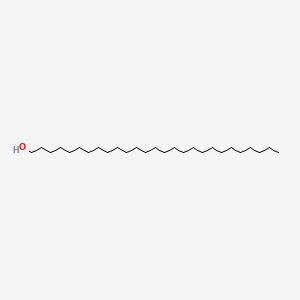

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1215240.png)